molecular formula C12H11NO B14717329 3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole CAS No. 13243-54-4

3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole

Cat. No.: B14717329
CAS No.: 13243-54-4
M. Wt: 185.22 g/mol
InChI Key: DICLDVWWWGBOOB-UHFFFAOYSA-N
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Description

3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole is a bicyclic heterocyclic compound featuring a partially saturated cyclopentane ring fused to an oxazole moiety. This compound belongs to a broader class of fused oxazole derivatives, which are of significant interest in medicinal chemistry due to their structural diversity and pharmacological properties.

Properties

CAS No.

13243-54-4

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

3-phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole

InChI

InChI=1S/C12H11NO/c1-2-5-9(6-3-1)12-10-7-4-8-11(10)14-13-12/h1-3,5-6H,4,7-8H2

InChI Key

DICLDVWWWGBOOB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)ON=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenyl-substituted cyclopentanone with hydroxylamine, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques is crucial to achieving high purity and efficiency in industrial settings .

Chemical Reactions Analysis

Reactions Involving the Oxazole Ring

The oxazole ring in 3-Phenyl-5,6-dihydro-4H-cyclopenta[d] oxazole participates in characteristic heterocyclic reactions:

  • Nucleophilic Aromatic Substitution : Oxazole rings are electron-deficient, enabling substitution at reactive positions. For example, activation by electron-withdrawing groups (e.g., chlorides) may facilitate substitution .

  • Oxidative Functionalization : Oxazoles can undergo oxidation (e.g., via iodine or peroxides) to form oxaziridines or other oxidized derivatives, altering reactivity .

  • Cyclization Reactions : The fused cyclopentane ring may participate in sigmatropic rearrangements or cycloadditions, though specific examples for this compound are less documented .

Substitution and Functional Group Transformations

The phenyl substituent at position 3 and the oxazole ring enable further chemical transformations:

  • Electrophilic Aromatic Substitution : The phenyl group may undergo reactions such as nitration or acylation, though steric hindrance from the fused ring could reduce reactivity.

  • Amide Formation : If the compound contains an amide group (as seen in related derivatives like), reactions with acylating agents (e.g., EDCI/HOBt) or amidation could occur.

  • Alkylation/Halogenation : The oxazole nitrogen could participate in alkylation or halogenation, though such reactions are less common without activating groups .

Biological Activity-Related Reactions

While not directly a chemical reaction, the compound’s potential biological interactions (e.g., tubulin binding, as observed in similar oxazole derivatives ) may involve:

  • Non-Covalent Binding : Hydrophobic interactions or hydrogen bonding with biomolecular targets like tubulin .

  • Covalent Modification : Electrophilic sites in the oxazole ring may react with nucleophilic residues in proteins .

Stability and Solubility Considerations

  • Solubility : The cyclopentane fusion and phenyl group likely confer moderate solubility in organic solvents (e.g., DCM, THF).

  • Thermal Stability : Oxazoles generally exhibit stability under standard conditions, though prolonged exposure to high temperatures may induce degradation .

Analytical Monitoring

Reaction progress for derivatives of this compound is typically monitored using:

  • Thin-Layer Chromatography (TLC) : For purity assessment during synthesis.

  • High-Performance Liquid Chromatography (HPLC) : For yield determination and impurity profiling.

Scientific Research Applications

3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Fused Heterocyclic Systems

  • Cyclopenta vs. Benzo-Fused Oxazoles :
    The cyclopenta ring in 3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole introduces partial saturation, reducing aromaticity compared to fully conjugated benzo[d]oxazole derivatives (e.g., 5-methylbenzo[d]oxazole). This saturation may influence ring strain, reactivity, and binding to biological targets .

Substituent Effects

  • Phenyl vs. Methyl/Chloro Substituents :
    Substitution at the oxazole’s 3-position with phenyl (as in the target compound) likely enhances steric bulk and electron-withdrawing effects compared to 5-methylbenzo[d]oxazole derivatives. demonstrates that 5-methyl substitution improves anticancer activity (IC50: 10.50–74.30 μM) over unsubstituted (IC50: 25.47–53.01 μM) or 5-chloro analogs (IC50: 26.31–102.10 μM). The phenyl group in this compound may similarly modulate bioactivity, though empirical data is lacking .

Anticancer Activity

  • Benzo[d]oxazole Derivatives : Methyl-substituted variants exhibit superior cytotoxicity (IC50: ~10 μM) compared to chloro analogs .

However, empirical validation is required.

Enzyme Inhibition

  • Metallo-β-Lactamase (MBL) Inhibitors : Triazolo-thiazines/thiazoles (e.g., 3-phenyl-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine) show MBL inhibition, but the absence of a triazole ring in the target compound may limit analogous activity .

Key Advantages and Limitations

  • Partial saturation in the cyclopenta ring may reduce metabolic degradation.
  • Limitations :
    • Synthetic challenges due to steric hindrance from the phenyl group.
    • Lack of direct bioactivity data compared to well-studied benzo[d]oxazoles.

Biological Activity

3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H11NC_{11}H_{11}N with a molecular weight of approximately 169.21 g/mol. The structure features a cyclopentane ring fused with an oxazole moiety, which is known to influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that phenyl-substituted oxazoles can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for microbial survival .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death. The presence of the phenyl group enhances its interaction with specific cellular targets, potentially increasing its efficacy against tumor cells .

Neuroprotective Effects

Recent findings suggest that compounds similar to this compound may possess neuroprotective effects. They are believed to modulate neurotransmitter systems and exhibit anti-inflammatory properties that could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in key metabolic pathways.
  • Receptor Modulation : It can act as a ligand for various receptors, influencing signaling pathways related to inflammation and pain.
  • Radical Scavenging : The compound has demonstrated antioxidant properties that help mitigate oxidative stress within cells .

Case Studies

StudyFindings
Study on Antimicrobial Activity Tested against E. coli and S. aureus; showed significant inhibition at low concentrations.Suggests potential as a therapeutic agent for bacterial infections .
Anticancer Research Induced apoptosis in breast cancer cell lines; enhanced efficacy with phenyl substitution.Highlights its potential in cancer therapy .
Neuroprotective Study Reduced neuroinflammation in animal models of Alzheimer's disease.Indicates promise for treating neurodegenerative disorders .

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